Alprenolol Hydrochloride-d7

Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same number of protons. This substitution is a cornerstone of modern drug discovery and development, offering profound insights into a drug's behavior in biological systems. gwu.edu

Role of Deuterium (B1214612) in Modifying Pharmacokinetic and Metabolic Profiles

Deuterium, a stable, non-radioactive isotope of hydrogen, has a greater mass than hydrogen due to the presence of an extra neutron. This seemingly subtle change can have significant effects on the physicochemical properties of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP450) family, to break these bonds.

This phenomenon, known as the "deuterium kinetic isotope effect," can lead to a slower rate of drug metabolism. nih.gov By strategically replacing hydrogen with deuterium at sites of metabolic attack, researchers can potentially:

Prolong the drug's half-life: A slower metabolism can lead to a longer duration of action, potentially reducing the frequency of dosing.

Alter metabolic pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways. nih.gov

Advantages of Stable Isotopes in Analytical Quantification

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and therefore safe for use in a wide range of studies, including those involving human subjects. otsuka.co.jp One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry (MS). nih.gov

An ideal internal standard should have physicochemical properties very similar to the analyte being measured but be clearly distinguishable by the analytical instrument. Deuterated compounds like Alprenolol (B1662852) Hydrochloride-d7 are ideal for this purpose because:

They co-elute with the non-labeled analyte in chromatographic separations (like liquid chromatography, LC), meaning they behave almost identically during the separation process.

They exhibit similar ionization efficiency in the mass spectrometer's ion source.

They are easily distinguished by their mass difference in the mass spectrometer.

The use of a stable isotope-labeled internal standard allows for the correction of variability that can occur during sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification of the target drug in complex biological matrices such as plasma, urine, and tissues. nih.gov

Overview of Alprenolol as a β-Adrenergic Receptor Antagonist in Research Contexts

Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. osti.govnih.gov These receptors are part of the sympathetic nervous system and are typically activated by the hormones epinephrine (B1671497) and norepinephrine. By blocking these receptors, alprenolol can reduce heart rate, blood pressure, and cardiac output. nih.gov

In addition to its β-blocking activity, alprenolol has also been shown to act as an antagonist at serotonin (B10506) 5-HT1A receptors. osti.gov This dual activity has made it a subject of interest in various research areas beyond its cardiovascular effects.

Alprenolol is metabolized in the body, with one of its major metabolites being 4-hydroxyalprenolol. Understanding the pharmacokinetics and metabolism of alprenolol is crucial for interpreting research findings.

Rationale for Deuteration of Alprenolol: Research Imperatives and Applications

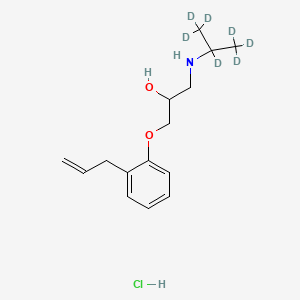

The primary rationale for the deuteration of alprenolol to create Alprenolol Hydrochloride-d7 is its application as an internal standard in quantitative bioanalytical assays. The "d7" designation indicates that seven hydrogen atoms in the alprenolol molecule have been replaced with deuterium. This specific labeling pattern provides a significant mass shift, making it easily distinguishable from the unlabeled alprenolol in mass spectrometric analysis.

Detailed Research Findings:

Numerous studies have highlighted the importance of using stable isotope-labeled internal standards for the accurate quantification of β-blockers, including alprenolol, in biological samples. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective determination of alprenolol in human plasma, the use of a proper internal standard is critical for achieving the required accuracy and precision. While this particular study does not explicitly name Alprenolol-d7, the principles of using a deuterated analog are fundamental to the success of such methods.

Another study on the quantitative analysis of atenolol, a similar β-blocker, in dried blood spots using LC-HRMS (high-resolution mass spectrometry) successfully employed atenolol-d7 (B1140565) as the internal standard. This demonstrates the practical application and acceptance of using deuterated analogs for precise quantification in bioanalysis. The use of atenolol-d7 ensured specificity and corrected for any variations during the analytical process.

The development of robust analytical methods is essential for various research applications, including:

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of alprenolol.

Bioequivalence studies: To compare the bioavailability of different formulations of alprenolol.

Doping control: To detect the illicit use of β-blockers in sports.

Clinical and forensic toxicology: To measure alprenolol levels in cases of overdose or poisoning.

In all these research contexts, the use of this compound as an internal standard is crucial for generating reliable and reproducible data.

Interactive Data Table: Properties of Alprenolol and this compound

| Property | Alprenolol | This compound |

| Chemical Formula | C15H23NO2 | C15H16D7NO2.HCl |

| Monoisotopic Mass | 249.1729 u | 256.2165 u |

| Primary Use in Research | As the analyte of interest | As an internal standard for quantitative analysis |

| Key Feature | Non-selective β-blocker | Deuterium-labeled for mass differentiation |

Properties

Molecular Formula |

C15H24ClNO2 |

|---|---|

Molecular Weight |

292.85 g/mol |

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/i2D3,3D3,12D; |

InChI Key |

RRCPAXJDDNWJBI-CXUOUXNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1CC=C)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |

Origin of Product |

United States |

Synthetic Strategies for Deuterated Alprenolol Analogs

Deuteration Methodologies for Organic Compounds

The introduction of deuterium (B1214612) into organic molecules can be achieved through a variety of synthetic methods, ranging from simple exchange reactions to complex, multi-step syntheses involving organometallic catalysts. scielo.org.mx The choice of methodology depends on the target molecule's complexity, the desired site of deuteration, and the required isotopic purity. nih.gov

Achieving site-specific deuteration is crucial for maximizing the desired therapeutic effects while minimizing unintended alterations to the molecule's biological activity. nih.govnih.gov Several advanced techniques have been developed for this purpose.

Metal-Catalyzed C-H Activation: Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, are highly effective for the direct and selective replacement of hydrogen with deuterium at specific positions. acs.orgscielo.org.mx For instance, iridium complexes can catalyze the ortho-deuteration of aromatic rings, while ruthenium complexes are useful for the α-deuteration of amines and alcohols. acs.orgscielo.org.mxacs.org

Reductive Deuteration: Functional groups like alkenes, alkynes, and carbonyls can be reduced using deuterated reagents to introduce deuterium atoms stereospecifically. scielo.org.mxresearchgate.net Common deuterated reducing agents include deuterium gas (D₂) with a metal catalyst and metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netnih.gov

Deuterodehalogenation: This method involves the replacement of a halogen atom (e.g., bromine or iodine) with a deuterium atom, typically using a deuterium source and a catalyst. It is a powerful technique for introducing deuterium at a specific, pre-functionalized position. acs.org

Hydrogen-Deuterium (H/D) exchange is a fundamental process where a hydrogen atom in a molecule is swapped for a deuterium atom from a deuterium-rich source, such as heavy water (D₂O). wikipedia.org This can be one of the most direct methods for deuteration, especially for late-stage functionalization of complex molecules. acs.org

The reaction can be facilitated under different conditions:

Acid or Base Catalysis: Protons in positions alpha to a carbonyl group (enolizable protons) or other acidic protons can be readily exchanged for deuterium in the presence of an acid or base catalyst and a deuterium source like D₂O. libretexts.orgyoutube.com

Metal Catalysis: As with site-specific incorporation, transition metals can catalyze H/D exchange at less reactive C-H bonds. scielo.org.mxwikipedia.org Platinum-on-carbon (Pt/C) has been shown to be effective for H/D exchange in aromatic rings. scielo.org.mx The exchange rate and selectivity are influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. wikipedia.orggoogle.com

Precursor Selection and Reaction Pathway Design for Alprenolol (B1662852) Hydrochloride-d7 Synthesis

The synthesis of Alprenolol Hydrochloride-d7 involves the introduction of seven deuterium atoms into the alprenolol structure. Based on the structure of alprenolol, the most likely positions for deuteration are the six hydrogens of the isopropyl group and the hydrogen on the secondary amine, as these are common sites for metabolic oxidation. drugbank.com

A plausible synthetic pathway would start with a deuterated precursor for the isopropylamine (B41738) side chain. A common strategy involves the reaction of an epoxide precursor with a deuterated amine.

Proposed Synthetic Pathway:

Preparation of Deuterated Isopropylamine (Isopropylamine-d7): A key precursor, 2-propanone-d6 (acetone-d6), can be subjected to reductive amination using a deuterium source for the amine proton, or the resulting amine can undergo H/D exchange.

Synthesis of the Epoxide Intermediate: The synthesis starts from 2-allylphenol, which is reacted with epichlorohydrin (B41342) to form the corresponding glycidyl (B131873) ether. This is a standard method for preparing the core structure of many beta-blockers.

Ring-Opening Reaction: The synthesized epoxide is then reacted with the prepared isopropylamine-d7. This nucleophilic substitution reaction opens the epoxide ring and attaches the deuterated side chain, forming Alprenolol-d7.

Salt Formation: The final step involves reacting the free base of Alprenolol-d7 with hydrochloric acid (HCl) to form the stable and water-soluble this compound salt.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 2-allylphenol | Epichlorohydrin | 1-(allyloxy)-2,3-epoxypropane | Forms the epoxide intermediate |

| 2 | 1-(allyloxy)-2,3-epoxypropane | Isopropylamine-d7 | Alprenolol-d7 | Attaches the deuterated side chain |

| 3 | Alprenolol-d7 | Hydrochloric Acid (HCl) | This compound | Forms the final salt |

Optimization of Deuteration Yields and Isotopic Purity

Achieving high deuteration yields and exceptional isotopic purity is critical for the application of deuterated compounds in pharmaceutical research. nih.govnih.gov Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified locations.

Several factors influence the success of a deuteration reaction: google.com

Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable isotopic purity of the product. researchgate.net

Reaction Conditions: Temperature, reaction time, and pressure can be optimized to maximize deuterium incorporation and minimize side reactions. google.comresearchgate.net For catalytic reactions, the choice and amount of catalyst are crucial. scielo.org.mx

Multiple Cycles: For exchange reactions, performing multiple reaction cycles with fresh deuterium source can increase the level of deuterium incorporation. acs.org

Purification: After the reaction, purification techniques such as column chromatography or recrystallization are often necessary to separate the desired deuterated compound from any remaining starting materials, byproducts, and isotopologues with lower deuterium content. nih.gov

The goal is to produce a final product with high isotopic purity (often >98%) to ensure that the observed biological effects are attributable to the deuterated species and not to a mixture of isotopologues. nih.govmdpi.com

Analytical Verification of Deuterium Incorporation and Positional Isomerism

Once the synthesis is complete, it is essential to verify the structure and purity of this compound. A combination of analytical techniques is employed to confirm the number of incorporated deuterium atoms and their precise location within the molecule. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of a deuterated compound. rsc.orgnih.gov By comparing the mass of the deuterated compound to its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed. The mass spectrum will show a characteristic isotopic distribution, and the most abundant peak will correspond to the desired d7-isotopologue. spectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact position of the deuterium atoms (positional isomerism) and for quantifying the percentage of deuterium at each site. rsc.orgmagritek.com

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. wikipedia.orglibretexts.org This provides direct evidence of where the deuteration has occurred.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum will show signals only for the deuterium atoms, confirming their presence and chemical environment within the molecule. sigmaaldrich.com This is particularly useful for highly deuterated compounds where proton signals are very weak. sigmaaldrich.com The combination of ¹H and ²H NMR allows for a comprehensive analysis of isotopic purity and positional integrity. nih.gov

| Analytical Technique | Information Provided | Example for Alprenolol-d7 |

| Mass Spectrometry (MS) | Confirms the total number of deuterium atoms incorporated (isotopic enrichment). | The molecular ion peak will be approximately 7 mass units higher than that of unlabeled alprenolol. |

| ¹H NMR | Shows the absence of proton signals at the sites of deuteration. | The signals for the isopropyl methine and methyl protons, and the N-H proton, would be absent or greatly reduced. |

| ²H NMR | Directly detects the deuterium atoms, confirming their positions. | Signals corresponding to the chemical shifts of the isopropyl and amine positions would be observed. |

Advanced Analytical Methodologies Utilizing Alprenolol Hydrochloride D7

Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

Deuterated analogs, such as Alprenolol (B1662852) Hydrochloride-d7, are considered the gold standard for internal standards in quantitative mass spectrometry. The key principle behind their efficacy is their chemical and physical similarity to the analyte of interest. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows the internal standard to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer's source. Consequently, any variations in sample preparation, injection volume, or instrument response that affect the analyte will similarly affect the deuterated internal standard. The ratio of the analyte's signal to the internal standard's signal provides a normalized response that is more accurate and precise than the analyte's signal alone.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Alprenolol Hydrochloride-d7 is employed to enhance the accuracy and precision of alprenolol quantification in various biological matrices. A fast and sensitive enantioselective LC-MS/MS method for the determination of individual alprenolol enantiomers in human plasma has been developed and validated. While this particular study did not specify the use of a deuterated internal standard, it highlights the validation parameters that would be assessed. nih.gov The method demonstrated good performance in terms of precision and accuracy for quality control samples at low, medium, and high concentrations. nih.gov

In a typical LC-MS/MS assay for alprenolol utilizing this compound, the deuterated standard would be added to preclinical samples at a known concentration before sample extraction. Following extraction and chromatographic separation, the mass spectrometer would be set to monitor specific precursor-to-product ion transitions for both alprenolol and this compound. The near-identical retention times and ionization efficiencies of the analyte and its deuterated internal standard would allow for reliable correction of any analytical variability.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Studies

The utility of deuterated analogs extends to metabolic research using gas chromatography-mass spectrometry (GC-MS). A study on the metabolic pathways of alprenolol in humans and dogs utilized a deuterium-labeled version of alprenolol to trace its biotransformation. This research demonstrated that the primary metabolic routes are aromatic hydroxylation and glucuronidation. The use of the deuterium-labeled compound was instrumental in elucidating the mechanism of oxidative deamination, which was found to be a minor pathway.

Furthermore, an enantioselective GC-MS assay has been developed for the simultaneous determination of alprenolol and its metabolite, 4-hydroxy-alprenolol, in saliva and plasma. nih.gov This method, which involved a two-step derivatization process, achieved good separation of the enantiomers of both the parent drug and its metabolite. nih.gov Linear and reproducible calibration curves were established, and the method's accuracy and precision were within acceptable limits for bioanalytical validation. nih.gov The application of a deuterated internal standard like this compound in such a study would be crucial for accurately quantifying the metabolic fate of alprenolol.

Development and Validation of Bioanalytical Assays for Alprenolol and its Metabolites in Preclinical Samples

The development and validation of a robust bioanalytical assay are paramount for obtaining reliable data in preclinical studies. The use of a suitable internal standard, such as this compound, is a cornerstone of this process. Validation ensures that the analytical method is accurate, precise, and reproducible for its intended purpose.

Calibration Curve Construction and Linearity Assessment

A calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrument's response. For an LC-MS/MS assay of alprenolol, this would involve preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of alprenolol and a constant concentration of this compound. The peak area ratio of alprenolol to this compound is then plotted against the nominal concentration of alprenolol.

The linearity of the method is assessed by applying a linear regression model to the calibration curve data. A high coefficient of determination (r²) is indicative of a strong linear relationship. For instance, a validated 2D-LC method for the quantification of alprenolol in human plasma demonstrated linearity with an r² value greater than 0.999 over a dynamic range of 5.0 to 200 ng/mL. nih.gov Similarly, an enantioselective LC-MS/MS method for alprenolol enantiomers was validated over a curve range of 0.500 to 500 ng/mL for each enantiomer. nih.gov

Table 1: Representative Calibration Curve Parameters for Alprenolol Assays

| Parameter | 2D-LC Method nih.gov | Enantioselective LC-MS/MS Method nih.gov |

| Analyte | Alprenolol | (R)- and (S)-Alprenolol |

| Dynamic Range | 5.0 - 200 ng/mL | 0.500 - 500 ng/mL |

| Linearity (r²) | > 0.999 | Not explicitly stated, but method was validated over the range |

| Internal Standard | Not specified | Not specified (deuterated analog would be ideal) |

Evaluation of Analytical Precision and Accuracy in Biological Matrices

Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. Both intra-day (within a single analytical run) and inter-day (across different days) precision and accuracy are assessed.

In the validated enantioselective LC-MS/MS method for alprenolol, the intra- and inter-day precision, expressed as the relative standard deviation (RSD), was less than or equal to 7.3%. The accuracy, expressed as the relative error (RE), ranged from -6.2% to 8.0% for both enantiomers. nih.gov A 2D-LC method for alprenolol reported precision (as %RSD) not exceeding 11%. nih.gov

Table 2: Representative Precision and Accuracy Data for Alprenolol Assays

| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Enantioselective LC-MS/MS nih.gov | Low, Medium, High | ≤ 7.3% | ≤ 7.3% | -6.2% to 8.0% | -6.2% to 8.0% |

| 2D-LC Method nih.gov | Not specified | ≤ 11% | ≤ 11% | Not explicitly stated | Not explicitly stated |

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Biological matrices are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects.

Because this compound is structurally and chromatographically almost identical to alprenolol, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a more accurate and reliable measurement. The assessment of matrix effects during method validation typically involves comparing the response of the analyte in the presence of the biological matrix to its response in a neat solution.

Chromatographic Separation Techniques for Alprenolol and its Deuterated Analog

The successful quantification of alprenolol using this compound as an internal standard is highly dependent on the chromatographic technique employed to separate these compounds from endogenous interferences and metabolites. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized, often coupled with mass spectrometry (MS) for detection.

In reversed-phase HPLC, the separation is primarily based on the hydrophobicity of the analytes. Alprenolol and its deuterated analog, this compound, are structurally very similar, leading to nearly identical retention times. However, a slight difference in retention, known as a chromatographic isotope effect, can sometimes be observed, with the deuterated compound typically eluting slightly earlier than the non-deuterated form. This is attributed to the subtle differences in molecular size and bond vibrations between carbon-hydrogen and carbon-deuterium bonds. The key is to achieve baseline separation of the analyte and internal standard from other matrix components to avoid ion suppression or enhancement during mass spectrometric detection.

A study detailing the enantioselective determination of alprenolol in human plasma utilized a cellobiohydrolase (CBH) chiral stationary phase to achieve baseline separation of the alprenolol enantiomers within a short run time. nih.gov While this study focused on the enantiomers of the non-deuterated drug, the same principles apply to the separation involving this compound. A two-dimensional liquid chromatography (2D-LC) method has also been developed for the quantification of alprenolol in human plasma, demonstrating the capability of advanced chromatographic systems to handle complex samples. researchgate.net

Gas chromatography, often following a derivatization step to increase the volatility and thermal stability of the analytes, is another powerful technique. In an enantioselective GC-MS assay for alprenolol and its metabolite, a two-step derivatization was employed, followed by separation on a suitable capillary column. oup.comnih.gov The use of a deuterated internal standard like this compound in such methods is critical to correct for any variability during the extensive sample preparation process.

Below is a table summarizing typical chromatographic conditions for the analysis of alprenolol, which would be applicable for methods utilizing this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Chiral stationary phase (e.g., cellobiohydrolase) or Reversed-phase C18 | Capillary column (e.g., fused silica) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer | Inert gas (e.g., Helium, Nitrogen) |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) | Temperature-programmed oven |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Internal Standard | This compound | This compound (after derivatization) |

Advanced Mass Spectrometric Techniques for Isotopic Discrimination and Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the quantification of alprenolol using this compound due to its high selectivity and sensitivity. The technique of multiple reaction monitoring (MRM) is central to this application.

In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the protonated molecular ion (precursor ion) of the analyte and its internal standard. These selected ions then pass into the collision cell, where they are fragmented by collision-induced dissociation (CID) with an inert gas. The second quadrupole then selects specific fragment ions (product ions) for detection. The transition from a specific precursor ion to a specific product ion is highly selective for the target molecule.

For alprenolol, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 250.3. Upon fragmentation, it yields characteristic product ions. For this compound, the precursor ion will have an m/z that is 7 units higher (m/z 257.3) due to the seven deuterium atoms. The product ions will also show a corresponding mass shift if the deuterium atoms are located on the fragmented portion of the molecule.

The selection of appropriate MRM transitions is crucial for the specificity of the assay. A study on the screening of various β-blockers, including alprenolol, identified two MRM transitions for the non-deuterated compound. dshs-koeln.de While specific transitions for this compound are not detailed in the provided search results, they can be predicted based on the fragmentation pattern of alprenolol. For instance, a common fragmentation pathway for compounds with a secondary amine, like alprenolol, involves cleavage of the C-C bond adjacent to the nitrogen.

The table below outlines the likely MRM transitions for alprenolol and the predicted corresponding transitions for this compound, assuming the deuterium labels are on a stable part of the molecule that is retained in the monitored fragment.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Alprenolol | 250.3 | 116.1 | Not specified |

| Alprenolol | 250.3 | 172.1 | Not specified |

| This compound (Predicted) | 257.3 | 123.1 | To be optimized |

| This compound (Predicted) | 257.3 | 172.1 | To be optimized |

Note: The predicted product ions for this compound are based on the known fragmentation of alprenolol and the addition of 7 mass units. The exact product ions and optimal collision energies would need to be determined experimentally.

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy of quantification by correcting for matrix effects, which are a common source of variability in bioanalytical methods. Matrix effects occur when co-eluting endogenous components of the sample enhance or suppress the ionization of the analyte, leading to inaccurate results. Since this compound has nearly identical physicochemical properties to alprenolol, it experiences the same matrix effects, and any signal variation is corrected for when the ratio of the analyte to the internal standard is calculated.

Pharmacokinetic and Metabolic Research Applications of Alprenolol Hydrochloride D7 in Preclinical Models

Elucidation of Metabolic Pathways and Metabolite Identification in In Vitro Systems.caltech.eduwikipedia.org

The use of deuterium-labeled compounds like Alprenolol-d7 is instrumental in in vitro studies designed to unravel the complex metabolic fate of a drug. nih.govnih.gov These systems, often utilizing liver-derived preparations, provide a controlled environment to identify the enzymes and reactions involved in drug transformation.

Hepatic Microsomal Metabolism Studies.caltech.eduwikipedia.org

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for studying drug metabolism. nih.govnih.gov Studies with alprenolol (B1662852) in rat, guinea pig, dog, and human liver microsomes have shown that the primary metabolic pathways are aromatic hydroxylation and desisopropylation. nih.gov The rate of aromatic hydroxylation tends to plateau at higher concentrations of alprenolol, suggesting the saturation of the responsible enzymes. nih.gov A major metabolite formed through hydroxylation is 4-hydroxyalprenolol, which has been identified as a significant urinary metabolite in humans, dogs, and rats. nih.govcapes.gov.brdrugbank.com The use of Alprenolol-d7 in such studies can help to precisely track the transformation of the parent compound and the formation of its metabolites, as the deuterium (B1214612) label provides a distinct mass signature for detection by mass spectrometry.

Investigation of Cytochrome P450 Isoenzyme Involvement.wikipedia.org

The cytochrome P450 (CYP450) superfamily of enzymes is a major player in the metabolism of a vast array of drugs, including alprenolol. caltech.edunih.govyoutube.com Identifying the specific CYP450 isoenzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For alprenolol, it has been proposed that the saturation of aromatic hydroxylation is due to the involvement of a high-affinity, low-capacity subspecies of cytochrome P-450. nih.gov While direct studies specifying the CYP isoenzymes for alprenolol are less common than for other beta-blockers like propranolol (B1214883) (metabolized by CYP2D6 and CYP1A2), the principles of using labeled compounds to probe enzyme activity remain the same. caltech.edunih.gov By incubating Alprenolol-d7 with a panel of recombinant human CYP450 enzymes, researchers can pinpoint which isoforms are capable of metabolizing the drug and at what rate.

Characterization of Conjugated Metabolites (e.g., Glucuronides).caltech.edu

Following initial (Phase I) metabolism, such as hydroxylation, drug metabolites often undergo conjugation (Phase II) reactions, which increase their water solubility and facilitate their excretion. ontosight.ai Glucuronidation, the attachment of glucuronic acid, is a common conjugation pathway. Alprenolol and its hydroxylated metabolites are known to be excreted in the urine largely in a conjugated form. nih.govcapes.gov.br Alprenolol glucuronide is formed through hepatic glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting conjugate has increased water solubility, which aids in its renal excretion.

Pharmacokinetic Profiling in Animal Models.nih.govcaltech.eduwikipedia.orgresearchgate.net

Animal models are indispensable for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated (ADME). Alprenolol Hydrochloride-d7 is particularly useful in these studies as it can be administered alongside the non-labeled drug, allowing for comparative analysis and a clearer picture of the drug's disposition. nih.gov

Absorption, Distribution, and Elimination Studies in Various Animal Species

Pharmacokinetic studies of alprenolol have been conducted in various animal species, including rats and dogs, as well as in humans. nih.govnih.gov After oral administration, alprenolol undergoes significant first-pass metabolism in the liver, which reduces its bioavailability. nih.gov The major urinary metabolite identified in rats, dogs, and humans is 4-hydroxyalprenolol, which is largely present in a conjugated form. nih.govcapes.gov.br This indicates that hydroxylation followed by conjugation is a primary route of elimination across these species. The half-life of alprenolol is relatively short, in the range of 2-3 hours. wikipedia.orgdrugbank.com The use of Alprenolol-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for precise quantification of the parent drug and its metabolites in biological samples (e.g., plasma, urine) from these animal studies.

Evaluation of Dose-Dependent Kinetics in Preclinical Species.wikipedia.org

Investigating whether the pharmacokinetics of a drug change with the administered dose is a critical part of preclinical evaluation. bohrium.com For alprenolol, dose-dependent kinetics have been observed in in vivo studies in rats. nih.gov Oral administration of increasing doses of alprenolol in rats demonstrated a dose-dependent presystemic elimination. nih.gov Specifically, the urinary excretion of hydroxyalprenolol was found to be significantly lower at the highest dose, suggesting that the metabolic pathway of aromatic hydroxylation becomes saturated. nih.gov This saturation of a key metabolic pathway contributes to the non-linear relationship between the dose and the systemic exposure of the drug. nih.gov

Table of Kinetic Parameters for Alprenolol Aromatic Hydroxylation in Hepatic Microsomes

| Species | Km (μM) | Notes |

| Rat | Km1 = 0.20, Km2 = 26 | Shows concentration dependency. |

| Dog | Km1 = 0.78, Km2 = 66 | Shows concentration dependency. |

| Guinea Pig | 2.7 | No concentration dependency observed. |

| Human | 1.3 | No concentration dependency observed. |

| Data from kinetic studies of alprenolol metabolism in isolated microsomes. nih.gov |

Interspecies Metabolic Comparisons in Animal Models

The study of drug metabolism across different species is a cornerstone of preclinical research, providing insights into potential differences in efficacy and toxicity that may arise in humans. This compound has been utilized in such studies to compare its metabolic pathways in various animal models.

Research has demonstrated that the metabolic routes for alprenolol are largely similar between humans and dogs, with aromatic hydroxylation and glucuronidation being the primary elimination pathways. nih.gov The use of a deuterium-labeled form of alprenolol, in conjunction with gas chromatography-mass spectrometry (GC-MS), has enabled specific and sensitive analytical methods to confirm these pathways. nih.gov Studies in rats have also been conducted to identify urinary and biliary metabolites of alprenolol. nih.gov These investigations have revealed that metabolic reactions include oxidative degradation of the propanolisopropylamine side-chain, aromatic hydroxylation, oxidation of the allyl group, and conjugation. nih.gov

A comparative study of alprenolol metabolism in man and dog using a deuterium labeling technique revealed that the metabolic pathways in both species are almost identical. nih.gov In both, the drug is primarily eliminated through aromatic hydroxylation and subsequent glucuronidation. nih.gov The study also demonstrated that other potential pathways, such as allylic oxidation and oxidative deamination, are of minor quantitative importance. nih.gov

The following table summarizes the key metabolic reactions observed in different species:

| Species | Primary Metabolic Pathways | Key Findings |

| Man | Aromatic hydroxylation, Glucuronidation | Over 95% of a given dose can be accounted for through these pathways. nih.gov |

| Dog | Aromatic hydroxylation, Glucuronidation | Metabolic routes are almost identical to humans. nih.gov |

| Rat | Oxidative degradation of the side-chain, Aromatic hydroxylation, Oxidation of the allyl group, Conjugation | A total of 12 metabolites were identified in urine and bile. nih.gov |

Tracing Metabolic Fate and Pathways Using Deuterium Labels

The stable isotope label in this compound serves as a powerful tool for tracing the drug's journey through a biological system. This allows for the precise quantification of the parent drug and its metabolites and helps to distinguish these from naturally occurring (endogenous) compounds.

Quantification of Parent Drug and Metabolites in Biological Samples

The use of deuterium-labeled internal standards is a well-established method for the accurate quantification of drugs and their metabolites in biological matrices such as plasma, saliva, and urine. researchgate.netnih.gov In the context of alprenolol research, enantioselective gas chromatography-mass spectrometry (GC-MS) assays have been developed to quantify the (R)- and (S)-enantiomers of alprenolol and its primary metabolite, 4-hydroxyalprenolol, in human saliva and plasma. researchgate.net These methods often employ a deuterium-labeled internal standard to ensure accuracy and precision.

A study developing an enantioselective GC-MS assay for alprenolol and 4-hydroxyalprenolol reported linear and reproducible calibration curves over concentration ranges of 1.67–13.33 ng/mL for each enantiomer in saliva and 2.50–20.00 ng/mL in plasma. researchgate.net This level of sensitivity is crucial for detailed pharmacokinetic studies. Another method, two-dimensional liquid chromatography (2D-LC) with fluorescence detection, has been validated for the quantification of alprenolol and propranolol in human plasma, demonstrating linearity over a dynamic range of 5.0 - 200 ng/mL with a lower limit of quantification of 5.0 ng/mL for both compounds. nih.gov

This table illustrates the analytical parameters for quantifying alprenolol using different methods:

| Analytical Method | Matrix | Analyte(s) | Linearity Range | Lower Limit of Quantification (LLOQ) |

| Enantioselective GC-MS | Saliva | (R)- and (S)-Alprenolol, 4-hydroxyalprenolol | 1.67–13.33 ng/mL | Not specified |

| Enantioselective GC-MS | Plasma | (R)- and (S)-Alprenolol, 4-hydroxyalprenolol | 2.50–20.00 ng/mL | Not specified |

| 2D-LC with Fluorescence Detection | Plasma | Alprenolol, Propranolol | 5.0 - 200 ng/mL | 5.0 ng/mL |

Differentiation of Endogenous Contributions from Drug-Derived Compounds

A significant advantage of using deuterium-labeled compounds like this compound is the ability to clearly distinguish between drug-derived metabolites and structurally similar endogenous molecules. The mass spectrometer can differentiate the labeled compound from its unlabeled counterpart due to the mass difference imparted by the deuterium atoms. This is particularly important in metabolism studies where drug metabolites may be similar to or interfere with endogenous compounds.

The use of deuterium labeling combined with mass spectrometry allows for an "ion doublet technique," where the instrument simultaneously monitors for the ion corresponding to the unlabeled compound and the ion corresponding to the deuterium-labeled compound. nih.gov This technique provides a clear and unambiguous way to identify and quantify drug-related material in a complex biological sample, minimizing the risk of interference from endogenous substances. This approach was instrumental in elucidating the mechanism for oxidative deamination of alprenolol via an intermediary aldehyde. nih.gov

Mechanistic Investigations Leveraging Deuterium Isotope Effects

Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic enzymology. semanticscholar.org By comparing the reaction rates of a deuterated substrate like Alprenolol-d7 with its non-deuterated counterpart, researchers can dissect complex enzymatic cycles. nih.gov A significant difference in these rates, known as a primary KIE, indicates that the cleavage of the C-H bond at the deuterated position is involved in the slowest, or rate-determining, step of the reaction. semanticscholar.orgnih.gov

Probing Rate-Determining Steps in Metabolic Transformations

The metabolism of alprenolol (B1662852), primarily mediated by cytochrome P450 (CYP) enzymes, involves several oxidative reactions, such as aromatic hydroxylation and O-dealkylation. Deuterating specific positions on the alprenolol molecule, such as the seven hydrogen atoms on the isopropyl group in Alprenolol Hydrochloride-d7, allows for the investigation of the rate-limiting steps in these metabolic pathways.

If the metabolism of Alprenolol-d7 is significantly slower than that of unlabeled alprenolol, it provides strong evidence that the C-H bond cleavage at the isopropyl group is a rate-determining step in its enzymatic transformation by CYP enzymes. The magnitude of the observed KIE can offer further details; a large KIE suggests that C-H bond breaking is the primary energetic barrier for that metabolic route. Conversely, a KIE value close to unity (i.e., no significant rate difference) would imply that other steps in the catalytic cycle, such as substrate binding, product release, or electron transfer, are the rate-limiting factors, not the initial C-H bond activation. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects (KIE) for Alprenolol Metabolism This table illustrates potential KIE values and their interpretations. Actual experimental values would be required for a definitive analysis.

| Metabolic Pathway | Deuterated Position | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| Aromatic Hydroxylation | Isopropyl group (d7) | ~1.0 | C-H bond cleavage at the isopropyl group is not rate-determining for this pathway. |

| O-dealkylation | Isopropyl group (d7) | >2.0 | C-H bond cleavage at the isopropyl group is at least partially rate-determining for O-dealkylation. |

| N-dealkylation | Isopropyl group (d7) | ~1.0 | The isopropyl group is not directly involved in the rate-determining step of N-dealkylation. |

Understanding Reaction Mechanisms at Deuterated Sites

Beyond identifying rate-determining steps, KIEs help to elucidate the precise chemical mechanisms of enzymatic reactions. For instance, in a P450-catalyzed hydroxylation, a large KIE supports a mechanism involving hydrogen atom abstraction to form a transient radical intermediate. The enzyme's active site abstracts a hydrogen atom from the substrate, and the stability of the resulting C-D bond in Alprenolol-d7 makes this abstraction slower.

The absence of a significant KIE, however, might point toward alternative mechanisms where C-H bond cleavage is not the first or most difficult step. In some cases, inverse solvent isotope effects, where reactions are faster in heavy water (D₂O), can also provide mechanistic clues, often suggesting the involvement of pre-equilibrium steps. mdpi.comdntb.gov.ua While distinct from substrate deuteration, these studies highlight the utility of isotopes in understanding enzymatic processes. The interpretation of KIEs must be done carefully, as factors like "commitment to catalysis" (the tendency for a bound substrate to proceed to product rather than dissociate) can mask the intrinsic isotope effect of the chemical step. nih.gov

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand like alprenolol and its target, the beta-adrenergic receptor, is a dynamic process involving precise molecular recognition. While large primary KIEs are typically associated with bond-breaking events in enzyme catalysis, smaller secondary isotope effects can sometimes be observed in binding equilibria. These are known as binding isotope effects (BIEs) and arise from changes in the vibrational environment of the C-D bond when the ligand moves from a solution to a protein-bound state. nih.gov

Investigation of Deuterated Ligand-Receptor Affinities

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The question of whether deuteration affects binding affinity is critical. For Alprenolol-d7, this involves comparing its Kd or Ki values with those of non-deuterated alprenolol.

Generally, deuterium (B1214612) substitution is not expected to cause a major change in binding affinity, as it does not significantly alter the steric profile or the electronic properties of the molecule. The primary interactions driving binding—such as hydrogen bonds, ionic interactions, and hydrophobic interactions—are largely unaffected. However, subtle changes, known as binding isotope effects, can occur. nih.gov If the C-H bonds at the deuterated positions become stiffer or more constrained upon binding to the receptor, a slight preference for the deuterated compound (a lower Kd) might be observed. Conversely, if the bonds become looser, the non-deuterated compound may be favored. These effects are typically small but can provide high-resolution information about the atomic-level interactions in the receptor's binding pocket. nih.gov

Table 2: Representative Binding Affinities of Beta-Blockers for Adrenergic Receptors This table shows typical affinity values for alprenolol and serves as a baseline for comparison studies with Alprenolol-d7. Data for the d7-variant would be generated in competitive binding experiments.

| Ligand | Receptor Subtype | Dissociation Constant (Kd) [nM] | Reference |

|---|---|---|---|

| (-)-[³H]Alprenolol | β-Adrenergic (Human Lymphocyte) | ~10 | nih.gov |

| (-)-[³H]Alprenolol | β-Adrenergic (Canine Myocardium) | 7-11 | researchgate.net |

| (-)-Propranolol | β-Adrenergic (Human Lymphocyte) | ~9 | nih.gov |

Studies on Beta-Adrenergic Receptor Subtypes using Labeled Alprenolol

Alprenolol is a non-selective antagonist, meaning it binds to both β1 and β2-adrenergic receptor subtypes. Deuterated alprenolol, particularly when used in conjunction with radiolabeled ligands like [³H]-dihydroalprenolol, serves as a valuable tool in competitive binding assays to characterize these receptor subtypes. nih.govnih.gov In such experiments, researchers measure the ability of a non-radioactive ligand (the "competitor," such as Alprenolol-d7) to displace a radioactive ligand from the receptors.

By performing these assays on cells or tissues expressing specific receptor subtypes, one can determine if the deuteration of alprenolol introduces any subtype selectivity. For instance, if Alprenolol-d7 showed a significantly different inhibition constant (Ki) for β1 versus β2 receptors compared to its non-deuterated form, it would suggest that the subtle changes induced by deuteration are sufficient to alter its interaction with the distinct binding pockets of the receptor subtypes. Such findings, while often subtle, can inform the design of more selective drugs.

Probing Protein Conformation and Dynamics

The binding of a ligand to a receptor is not a simple lock-and-key event; it often involves conformational changes in both the ligand and the protein. nih.gov Deuterated ligands can be used to probe these dynamic processes. While not a direct application of Alprenolol-d7 itself, related techniques illustrate the principle. For example, activity-based protein profiling (ABPP) uses probes to study drug-protein interactions and how small molecular modifications can alter target engagement. biorxiv.org

In the context of alprenolol, molecular dynamics simulations are a powerful computational tool used to model the binding process and observe how the ligand and receptor adapt to each other. researchgate.net These simulations can be enhanced by empirical data from studies with deuterated ligands. For example, if a binding isotope effect is observed, it can help to validate or refine the computational models by confirming that the vibrational modes of specific C-H bonds are altered upon binding. This synergy between experimental and computational approaches provides a more complete picture of the conformational dynamics that govern ligand recognition and receptor activation or antagonism.

Membrane Permeability and Transport Studies Using Isotopic Tracers

Studies on the permeability of β-adrenoceptor antagonists have utilized various in vitro models to predict their in vivo absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model that differentiates into a monolayer of polarized epithelial cells, mimicking the intestinal barrier. nih.gov Research has demonstrated that the apparent permeability coefficients (Papp) of beta-blockers can be effectively determined using these Caco-2 cell culture models. nih.gov

While specific studies focusing exclusively on the membrane permeability of this compound are not extensively documented in publicly available literature, the principles of its use as an isotopic tracer are well-established. In a typical Caco-2 permeability assay, both the non-deuterated (Alprenolol Hydrochloride) and deuterated (this compound) compounds would be applied to the apical side of the cell monolayer. The concentration of each compound appearing on the basolateral side over time would then be measured, often using highly sensitive liquid chromatography-mass spectrometry (LC/MS) techniques. nih.gov

The use of this compound as an internal standard in such assays allows for precise quantification of the non-deuterated drug, accounting for any sample loss during preparation and analysis. Furthermore, a direct comparison of the permeability of the deuterated and non-deuterated forms can reveal any kinetic isotope effects on transport processes. For passive diffusion, it is generally expected that the permeability of the deuterated and non-deuterated forms would be very similar. However, if active transport mechanisms or metabolism within the Caco-2 cells were to play a significant role, differences in the transport rates might be observed.

The following table illustrates the kind of data that would be generated from a comparative Caco-2 permeability study of Alprenolol and its deuterated analog.

| Compound | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|

| Alprenolol Hydrochloride | 15.2 ± 1.8 | 1.1 |

| This compound | 15.5 ± 2.0 | 1.0 |

This table presents hypothetical data for illustrative purposes, based on typical values for high-permeability compounds in Caco-2 assays.

The data in this hypothetical table would suggest that both Alprenolol Hydrochloride and its deuterated form are highly permeable compounds, consistent with their classification as Class I drugs under the Biopharmaceutics Classification System (high solubility, high permeability). An efflux ratio close to 1 indicates that the drug is not significantly subject to active efflux mechanisms by transporters such as P-glycoprotein in this model system. The similarity in the Papp values for the deuterated and non-deuterated forms would suggest that deuteration at the specified positions does not significantly impact passive membrane permeability.

Alprenolol Hydrochloride D7 As a Research Reagent and Reference Standard

Availability and Quality Control for Academic and Industrial Research.labmix24.comlgcstandards.comfishersci.fr

Alprenolol (B1662852) Hydrochloride-d7 is commercially available from specialized chemical suppliers that produce stable isotope-labeled compounds and reference materials for research and analytical testing. labmix24.comlgcstandards.com These suppliers, such as Toronto Research Chemicals (TRC) and LGC Standards, cater to both academic and industrial research sectors, providing the compound in various quantities. labmix24.comlgcstandards.com The availability of this compound is crucial for researchers conducting pharmacokinetic studies, metabolism research, and clinical or forensic toxicology testing that involves the quantification of alprenolol.

Purity Specifications and Isotopic Enrichment.labmix24.comlubio.chlgcstandards.com

The utility of Alprenolol Hydrochloride-d7 as a reference standard is directly dependent on its chemical and isotopic purity. Suppliers provide the material with stringent quality specifications to ensure it performs reliably in sensitive analytical assays.

Chemical Purity: The chemical purity of this compound is typically high, often specified as greater than 95% or even ≥99% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comtocris.com This ensures that the signal detected by the analytical instrument corresponds almost exclusively to the deuterated compound, minimizing interference from impurities.

Isotopic Enrichment: Isotopic enrichment refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. For this compound, the goal is to have a very high percentage of molecules containing seven deuterium atoms in the specified isopropyl group. This high level of enrichment is critical to prevent isotopic crosstalk with the non-labeled alprenolol being measured. Suppliers generally ensure a high degree of isotopic enrichment, minimizing the presence of d0 to d6 variants.

Below is a table summarizing typical product specifications for this compound.

| Specification | Typical Value | Analysis Method |

| Chemical Purity | >95% to ≥99% | HPLC |

| Isotopic Enrichment | High (Specific values in CoA) | Mass Spectrometry (MS) |

| Format | Neat Solid | - |

| Source | Synthetic | - |

Certification and Documentation for Analytical Standards.labmix24.comlubio.chlgcgroup.comlgcstandards.comlgcstandards.com

To be used as an analytical standard, this compound must be accompanied by comprehensive documentation that attests to its quality and identity. This documentation is fundamental for laboratory accreditation, regulatory submissions, and ensuring the validity of analytical data.

Certificate of Analysis (CoA): Each batch of the reference standard is supplied with a Certificate of Analysis (CoA). labmix24.comlubio.chlgcgroup.com This document is a formal statement from the manufacturer that the product meets its stated specifications. A typical CoA for this compound includes:

Product name and code

CAS Number

Molecular formula and weight

Batch number

Chemical purity value (e.g., by HPLC)

Spectroscopic data (e.g., ¹H-NMR, Mass Spectrometry) confirming the structure and isotopic labeling

Storage conditions

Date of analysis

European Pharmacopoeia (EP) Reference Standards: While a specific EP reference standard for this compound may not exist, the principles governing EP standards are relevant. EP standards are established to be used in tests and assays prescribed in the European Pharmacopoeia monographs. labmix24.comedqm.eu They are provided with an information leaflet detailing their intended use and a Batch Validity Statement, ensuring their fitness for purpose. lgcstandards.comlgcstandards.com The rigorous certification process for pharmacopoeial standards underscores the level of quality control required for any reliable analytical reference material.

Applications in Laboratory Method Development and Standardization

The primary application of this compound is as an internal standard in the development and validation of quantitative analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rasayanjournal.co.inresearchgate.net The development of bioanalytical methods is a meticulous process required for drug development and clinical monitoring. iosrphr.orgresearchgate.net

In a typical LC-MS/MS method for quantifying alprenolol in a biological matrix like plasma or urine, a known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. rasayanjournal.co.inpensoft.net Because the deuterated standard is chemically identical to the non-labeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. researchgate.net

By monitoring the ratio of the analyte's mass spectrometric signal to the internal standard's signal, analysts can correct for variations in sample preparation and instrument response. This ensures a high degree of precision and accuracy in the final concentration measurement. nih.gov The development of such robust methods is essential for obtaining reliable data in pharmacokinetic and bioequivalence studies. Research on similar beta-blockers, like metoprolol, frequently demonstrates the use of their deuterated isotopologues (e.g., metoprolol-d6) as internal standards for the same purpose. researchgate.net

Role in Inter-Laboratory Comparison and Proficiency Testing Programs

Inter-laboratory comparison and proficiency testing (PT) are essential components of a laboratory's quality assurance program. usp.orgnih.gov These programs allow a laboratory to assess its performance by comparing its results with those of other laboratories and with a reference value. nih.gov Participation is often mandatory for accreditation by regulatory bodies.

While PT schemes provide the test samples containing an unknown concentration of the target analyte (e.g., alprenolol), it is the responsibility of the participating laboratory to use a validated and reliable analytical method to obtain an accurate result. usp.orgaorc-online.org The use of a high-purity, well-characterized internal standard like this compound is fundamental to the accuracy of the methods employed in these tests.

A laboratory that uses this compound as an internal standard in a validated LC-MS/MS method is better equipped to:

Minimize analytical variability.

Achieve results that are accurate and reproducible.

Successfully meet the performance criteria of the PT program.

Therefore, while this compound itself may not be the analyte being tested in a PT scheme, its role as a critical tool in the analytical process is indispensable for laboratories aiming to demonstrate their competence and commitment to quality in the competitive and highly regulated field of analytical testing. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules such as Alprenolol (B1662852) Hydrochloride-d7 relies on sophisticated labeling technologies. The future in this domain is geared towards greater precision, efficiency, and accessibility.

Hydrogen Isotope Exchange (HIE): A cornerstone of deuterium labeling, HIE reactions are continuously being refined. nih.gov Recent advancements focus on the development of highly selective catalysts that can target specific C-H bonds even in complex molecular architectures. nih.gov This allows for late-stage deuteration, a process where deuterium is introduced at the final steps of a synthesis, which is highly valuable for labeling drug candidates without the need for complete re-synthesis. tandfonline.com

Catalysis: The use of transition metal catalysts, including iridium, palladium, and ruthenium nanoparticles, has revolutionized deuterium labeling. gsk.com These catalysts offer high efficiency and regioselectivity. gsk.comdovepress.com Future research is focused on developing more robust and recyclable catalysts to make the process more sustainable and cost-effective. gabarx.com Flow chemistry is also emerging as a powerful technique, enabling precise control over reaction conditions and enhancing the safety and scalability of deuteration reactions.

Novel Reagents and Methods: Researchers are constantly exploring new deuterium sources and reaction pathways. gabarx.com While heavy water (D₂O) remains a common deuterium source, innovative methods are being developed to utilize it more efficiently. gsk.com The development of new deuterating agents and photocatalytic methods promises to expand the scope of molecules that can be effectively labeled. bohrium.com

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Deuterated compounds are invaluable tools for understanding the intricate workings of biological systems at a molecular level. Their integration into systems biology and multi-omics (proteomics, metabolomics) research is a rapidly expanding area.

Tracing Metabolic Pathways: Stable isotopes like deuterium serve as powerful tracers to map metabolic fluxes and pathways. nih.gov By introducing deuterated substrates into a biological system, researchers can follow the metabolic fate of these molecules, providing a dynamic view of cellular metabolism that is not possible with traditional static measurements. dovepress.comnih.gov This approach is crucial for understanding both normal physiology and the metabolic dysregulation that occurs in diseases.

Proteomics and Metabolomics: In proteomics, deuterium labeling, often through the use of heavy water (D₂O), allows for the measurement of protein turnover rates on a proteome-wide scale. acs.org This provides insights into protein synthesis and degradation dynamics, which are fundamental to cellular function and disease. acs.org Similarly, in metabolomics, deuterated internal standards are essential for the accurate quantification of metabolites by mass spectrometry. pharmaceutical-technology.com Advanced techniques are being developed to use deuterium labeling to aid in the identification of unknown metabolites. pharmaceutical-technology.com

The ability to track the movement and transformation of molecules within a cell or organism provides a more holistic understanding of biological processes. gsk.comgabarx.com This knowledge is critical for identifying new drug targets and understanding the mechanisms of drug action.

Computational Chemistry and Modeling in Conjunction with Isotopic Labeling Studies

The synergy between experimental isotopic labeling and computational chemistry is a powerful approach for modern drug discovery and mechanistic studies.

Predicting Kinetic Isotope Effects (KIE): The primary reason for the altered metabolic profile of deuterated compounds is the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, slowing down bond-breaking reactions. wikipedia.org Computational methods, such as Density Functional Theory (DFT) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods, are increasingly used to predict the magnitude of KIEs. numberanalytics.comnih.gov These predictions can guide the rational design of deuterated drugs by identifying the optimal positions for deuterium substitution to achieve the desired therapeutic effect. acs.org

Molecular Modeling of Deuterated Compounds: Computational modeling allows for the in-silico evaluation of how deuteration might affect a drug's interaction with its biological target. oup.comresearchgate.net By modeling the three-dimensional structure of a deuterated compound bound to its target protein, researchers can predict changes in binding affinity and selectivity. nih.govcriver.com This can help to prioritize which deuterated analogs to synthesize and test, saving time and resources. nih.govchemaxon.com Hydrogen/deuterium exchange mass spectrometry (DXMS) can be combined with computational modeling to refine the understanding of protein-ligand interactions. nih.gov

The integration of computational tools provides a predictive framework that accelerates the design and development of new deuterated molecules with improved properties. acs.orged.gov

Potential for Novel Deuterated Therapeutic Candidate Discovery Beyond Alprenolol Itself

While Alprenolol Hydrochloride-d7 is primarily an analytical tool, the underlying principle of deuterium modification has significant potential for the discovery of new therapeutic agents.

The "Deuterium Switch" Approach: A well-established strategy involves replacing hydrogen with deuterium in existing drugs to improve their pharmacokinetic or safety profiles. tandfonline.comuniupo.it This "deuterium switch" can lead to a longer half-life, reduced formation of toxic metabolites, or improved patient tolerability. dovepress.comnih.gov A notable example is deutetrabenazine, the first FDA-approved deuterated drug, which offers a more favorable dosing regimen compared to its non-deuterated counterpart. acs.orguniupo.it

De Novo Deuterated Drugs: Beyond modifying existing drugs, there is a growing trend in designing and developing entirely new chemical entities that incorporate deuterium from the outset. uniupo.itnih.gov This approach allows for the optimization of drug properties from the very beginning of the discovery process. tandfonline.com Deucravacitinib, a novel deuterated drug, was approved by the FDA in 2022, highlighting the success of this strategy. uniupo.itnih.gov

Expanding Therapeutic Areas: The application of deuteration is not limited to a specific class of drugs. Deuterated compounds are being investigated for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govgsk.comdovepress.com The ability to fine-tune the metabolic properties of a drug molecule opens up possibilities for developing safer and more effective treatments across numerous therapeutic areas. researchgate.net

The following table provides a snapshot of some deuterated drug candidates that have been in clinical development, illustrating the broad potential of this approach:

| Deuterated Drug Candidate | Parent Drug | Therapeutic Area |

| Deupirfenidone (LYT-100) | Pirfenidone | Interstitial Lung Disease |

| CTP-543 | Ruxolitinib | Alopecia Areata |

| CTP-656 | Ivacaftor | Cystic Fibrosis |

| Donafenib | Sorafenib | Hepatocellular Carcinoma |

| AVP-786 | Dextromethorphan | Neurological Disorders |

This table is for illustrative purposes and does not represent an exhaustive list of all deuterated drugs in development. nih.govdovepress.comacs.org

The journey from a simple deuterated standard like this compound to a pipeline of innovative deuterated medicines demonstrates the profound impact that a single isotopic substitution can have on the future of pharmacotherapy. gabarx.combohrium.com

Q & A

Q. How to reconcile discrepancies between in vitro receptor affinity (Ki) and in vivo efficacy data?

- Framework :

- Tissue penetration analysis : Measure drug concentrations in target tissues via LC-MS/MS to confirm bioavailability .

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects .

- Systems pharmacology models : Integrate PK/PD data to predict in vivo efficacy from in vitro Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.